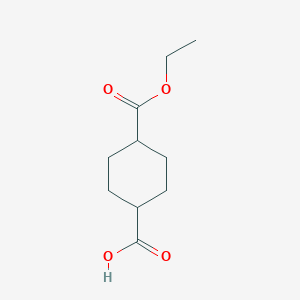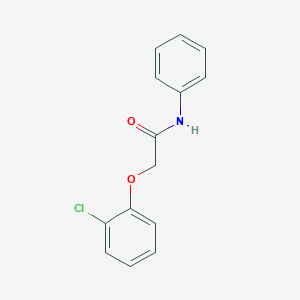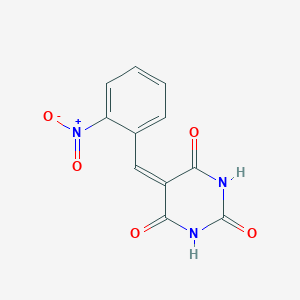
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NBP, is a chemical compound that has been widely studied for its potential applications in scientific research. NBP is a yellow crystalline powder that is soluble in organic solvents and water. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism Of Action
The mechanism of action of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is complex and multifaceted. It has been shown to act on a variety of cellular pathways, including oxidative stress, inflammation, and apoptosis. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to scavenge free radicals and reduce oxidative damage, as well as inhibit the production of pro-inflammatory cytokines. It also appears to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical And Physiological Effects
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. It has been found to reduce oxidative stress and inflammation, protect against ischemic injury, and inhibit the growth and proliferation of cancer cells. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It also has a range of well-documented biochemical and physiological effects, making it a useful tool for investigating cellular pathways and disease mechanisms. However, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging to synthesize, and its effects may vary depending on the cell type or animal model used. It is also important to note that 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Future Directions
There are many potential future directions for research on 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new drugs based on the structure of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with improved efficacy and safety profiles. Another area of interest is the investigation of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione's effects on other cellular pathways and disease mechanisms, such as autophagy and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in humans, and to explore its potential applications in clinical settings.
Synthesis Methods
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a variety of methods, including the reaction of 2,4,6-trioxypyrimidine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different aldehydes and pyrimidines as starting materials. The synthesis of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging, as it requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
CAS RN |
26908-37-2 |
|---|---|
Product Name |
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-7(10(16)13-11(17)12-9)5-6-3-1-2-4-8(6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
InChI Key |
QDAXQIQSXPIHRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Other CAS RN |
26908-37-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



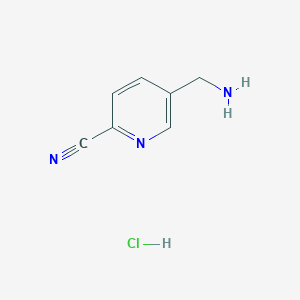

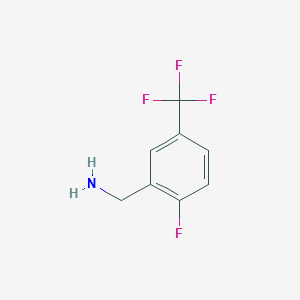
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
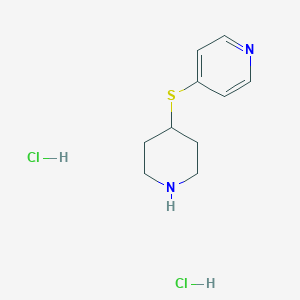

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
